

Application Notes: Solvent Extraction Methods for Protactinium Purification

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Compound of Interest

Compound Name: Protactinium

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Introduction

Protactinium (Pa), particularly the isotope ^{231}Pa , is a significant actinide element found in the thorium fuel cycle. Its recovery and purification are crucial for preventing interference in uranium-233 processing and for various research applications. Solvent extraction, also known as liquid-liquid extraction, is a primary method for separating **protactinium** from complex matrices such as dissolved nuclear fuel, due to its efficiency and selectivity. This document provides an overview of common solvent extraction systems and detailed protocols for the purification of **protactinium**.

1. Principles of Solvent Extraction for Protactinium

Solvent extraction for **protactinium** purification relies on the differential partitioning of Pa species between two immiscible liquid phases: an aqueous phase (typically acidic) containing the dissolved **protactinium** and an organic phase consisting of an extractant dissolved in a suitable diluent. The efficiency of this process is governed by factors such as the chemical form of **protactinium** in the aqueous phase, the nature of the extractant, the acidity of the aqueous solution, and the presence of other ions.

Protactinium exists in the pentavalent state (Pa(V)) in solution and is prone to hydrolysis, especially in low-acid conditions, forming non-extractable polymeric species.^[1] Therefore, maintaining appropriate acidity is critical for effective extraction. The choice of the organic solvent system is tailored to selectively form stable, charge-neutral complexes with

protactinium that are preferentially soluble in the organic phase, leaving contaminants like thorium, uranium, and fission products in the aqueous phase.

2. Key Solvent Extraction Systems

Several classes of extractants have been successfully employed for **protactinium** purification.

2.1 Alcohols: Diisobutyl Carbinol (DIBC)

Diisobutyl carbinol (DIBC) is a highly effective and selective extractant for **protactinium**, particularly from nitric acid and hydrochloric acid media.^{[1][2]} The extraction efficiency increases with the acidity of the aqueous phase.^[3] In nitric acid systems, the proposed extraction mechanism involves the formation of protonated DIBC species and anionic **protactinium** nitrate complexes.^[2] DIBC is often diluted in an inert hydrocarbon like n-dodecane. A 40% DIBC solution in n-dodecane has been shown to be effective for recovering **protactinium** from spent fuel dissolver solutions.^{[2][3]}

2.2 Organophosphorus Compounds: Tri-n-butyl Phosphate (TBP)

Tri-n-butyl phosphate (TBP) is a widely used extractant in nuclear fuel reprocessing, notably in the PUREX process for separating uranium and plutonium.^{[4][5]} While TBP can extract **protactinium**, its primary application in this context is often to separate uranium and thorium from **protactinium**.^{[6][7]} Under specific "nitrate ion deficient" conditions, thorium and uranium are preferentially extracted into the TBP-kerosene phase, while **protactinium** and fission products remain in the aqueous phase.^{[6][7]}

2.3 Amines: Amberlite LA-1 and Tricaprylamine (Alamine 336)

Long-chain amines, acting as liquid anion exchangers, are effective for separating **protactinium** from thorium and uranium.^[8] The extraction mechanism involves the formation of anionic **protactinium** complexes in the aqueous phase (e.g., in hydrochloric acid), which are then extracted by the amine salt in the organic phase.^[9] The extractive power generally increases from primary to tertiary amines.^[10] Amberlite LA-1 (a secondary amine) and Tricaprylamine (a tertiary amine, also known as Alamine 336) have demonstrated excellent separation capabilities, particularly from hydrochloric acid solutions.^{[8][10]}

Quantitative Data Summary

The following tables summarize key quantitative data for different solvent extraction systems used in **protactinium** purification.

Table 1: **Protactinium** Extraction with Diisobutyl Carbinol (DIBC)

Extractant System	Aqueous Phase	Parameter	Value	Separation Factor (SF)	Source
40% DIBC in n-dodecane	4 M HNO ₃ , 200 g/L Th	Pa Extraction	~100%	SF(Pa/U) ≈ 100, SF(Pa/Th) > 10 ⁵	[2]
100% DIBC	2 M HNO ₃ , 0.6 M Al(NO ₃) ₃	Distribution Coefficient (D)	20	-	[11]
20% DIBC in Amsco	2 M HNO ₃ , 0.6 M Al(NO ₃) ₃	Distribution Coefficient (D)	3.3	-	[11]
DIBC	6 M HCl	Pa Extraction	Readily Extracted	-	[1]

Table 2: **Protactinium** Separation using Tri-n-butyl Phosphate (TBP)

Extractant System	Aqueous Phase	Process Goal	Result	Source
TBP in Kerosene	Nitric acid solution of irradiated thorium	Separate U/Th from Pa	U and Th extracted into organic phase; Pa remains in aqueous phase.	[6][7]
TBP in Kerosene	3 M HNO ₃ with 600 g/dm ³ irradiated thorium nitrate	Recover ²³³ Pa	>80% extraction of ²³³ Pa in one contact.	[12]
TBP in Kerosene	3 M HNO ₃ with 600 g/dm ³ irradiated thorium nitrate	Separation Factors	SF(Pa/U) > 600, SF(Pa/Th) > 130,000	[12]

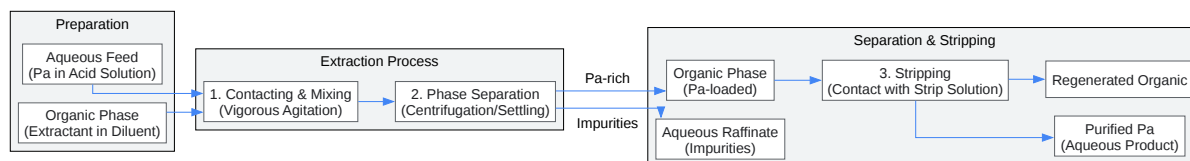
Table 3: **Protactinium** Extraction with Amines

Extractant System	Aqueous Phase	Parameter	Value	Separation Details	Source
5% Amberlite LA-1 in Kerosene	8 N HCl	Pa Recovery	~80%	Effective separation of Pa from Th.	[9]
0.1 M Tricaprylamine in Kerosene	10.5 M HCl	Pa Extraction	Optimum	Selective extraction of Pa from Th(IV), U(VI), and rare earths.	[10]

Experimental Protocols

Protocol 1: General Solvent Extraction Workflow for **Protactinium** Purification

This protocol outlines the fundamental steps of a single-stage solvent extraction process.



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Caption: General workflow for **protactinium** solvent extraction.

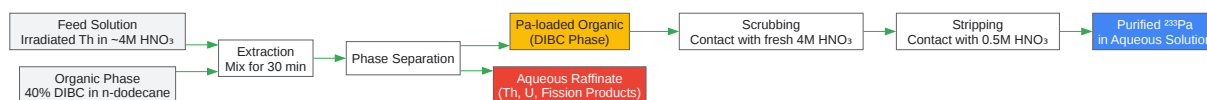
Methodology:

- **Preparation:** Prepare the aqueous feed solution by dissolving the **protactinium**-containing material in a suitable acid (e.g., HNO_3 or HCl) to the desired concentration. Prepare the organic phase by dissolving the chosen extractant (e.g., DIBC, TBP, or an amine) in an appropriate diluent (e.g., n-dodecane or kerosene).
- **Contacting:** Combine the aqueous and organic phases in a separatory funnel or mixer-settler at a defined phase ratio.
- **Mixing:** Agitate the mixture vigorously for a sufficient time (e.g., 2-30 minutes) to ensure equilibrium is reached and the **protactinium** complex is formed and transferred to the organic phase.
- **Phase Separation:** Allow the phases to separate either by gravity or by centrifugation.
- **Separation:** Carefully separate the two phases. The aqueous phase (raffinate) contains the impurities, while the organic phase is loaded with **protactinium**.
- **Scrubbing (Optional):** To remove any co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution of the same acid.

- Stripping: To recover the **protactinium**, the loaded organic phase is contacted with a suitable stripping solution (e.g., dilute acid, complexing agent, or water).[6] This transfers the **protactinium** back into a new aqueous phase.
- Analysis: Analyze the purified aqueous product for **protactinium** concentration and purity.

Protocol 2: Selective Recovery of **Protactinium** using Diisobutyl Carbinol (DIBC)

This protocol is adapted from studies on recovering **protactinium** from thorium fuel cycle solutions.[2][3]



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Caption: Workflow for Pa purification using DIBC.

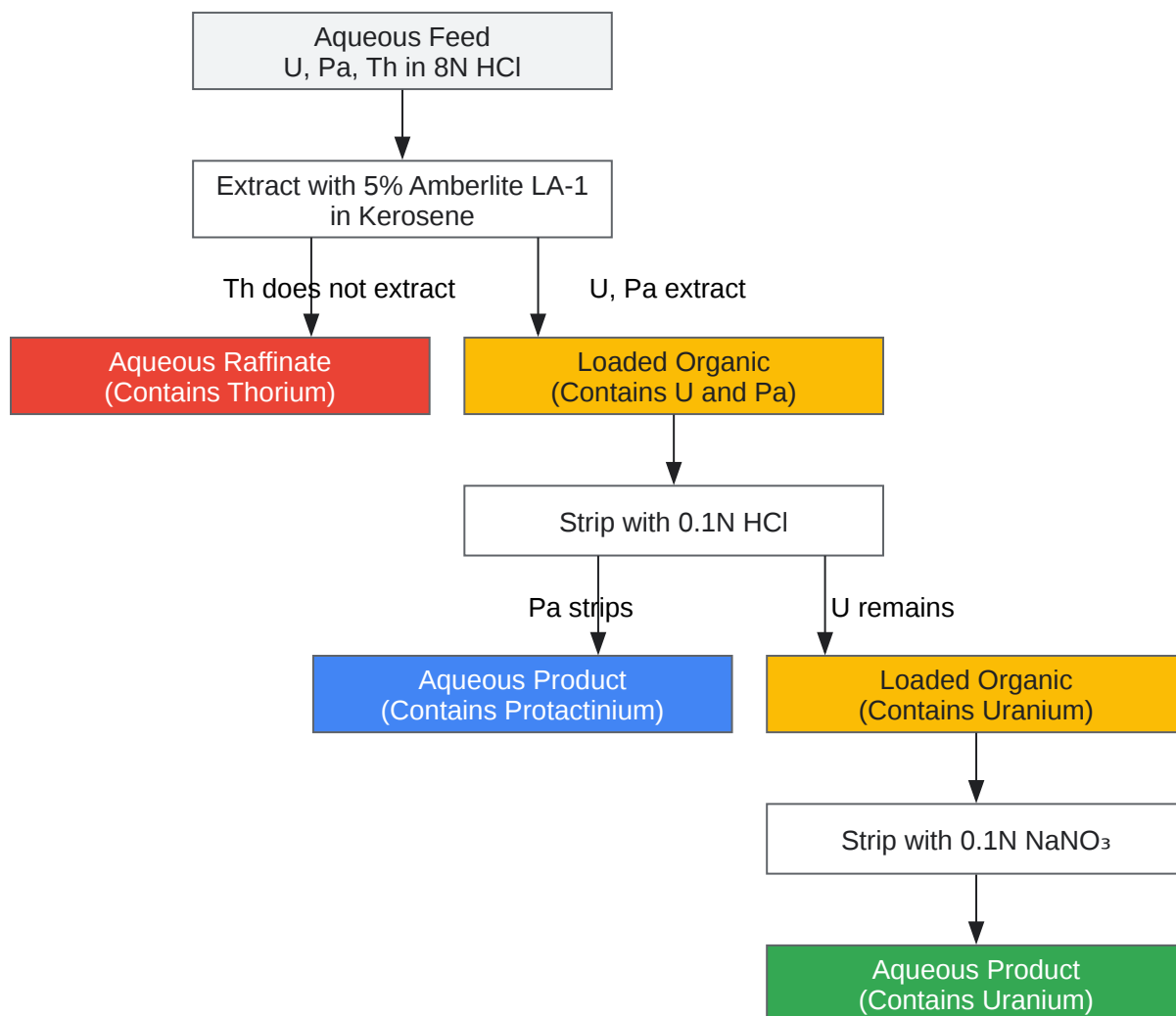
Methodology:

- Feed Preparation: Adjust the aqueous feed, containing dissolved irradiated thorium, to approximately 4 M nitric acid.
- Organic Phase Preparation: Prepare a solution of 40% (v/v) diisobutyl carbinol (DIBC) in n-dodecane.
- Extraction: Contact the aqueous feed with the organic phase at an equal phase ratio (O/A = 1). Mix vigorously for 30 minutes.
- Phase Separation: Allow the phases to disengage. Centrifuge if necessary to break any emulsions.
- Collection: Separate and collect the organic phase, which is now loaded with **protactinium**. The aqueous raffinate contains the bulk of thorium, uranium, and fission products.

- Scrubbing (Optional): Contact the loaded organic phase with a fresh volume of 4 M HNO_3 to remove any entrained or co-extracted impurities.
- Stripping: Strip the **protactinium** from the organic phase by contacting it with an equal volume of dilute nitric acid (e.g., 0.5 M HNO_3). This will transfer the purified **protactinium** back into the aqueous phase.
- Final Product: The resulting aqueous solution contains purified **protactinium**.

Protocol 3: Separation of U, Pa, and Th using Amine Extraction

This protocol describes a conceptual separation scheme based on the distinct extraction behaviors of U, Pa, and Th in hydrochloric acid using a secondary amine like Amberlite LA-1.[8]
[9]



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Caption: Multi-step separation of Th, Pa, and U via amine extraction.

Methodology:

- Feed Preparation: Dissolve the sample containing uranium, **protactinium**, and thorium in 8 N hydrochloric acid.
- First Extraction: Contact the aqueous feed with an organic phase of 5% Amberlite LA-1 in kerosene.[9] At this acidity, uranium and **protactinium** are extracted into the organic phase, while thorium remains in the aqueous raffinate.
- Thorium Fraction: Separate and collect the aqueous phase containing the purified thorium.
- **Protactinium** Stripping: Take the loaded organic phase (containing U and Pa) and contact it with a stripping solution of 0.1 N HCl.[9] This selectively strips the **protactinium** back into a new aqueous phase.
- **Protactinium** Fraction: Separate and collect the aqueous phase containing the purified **protactinium**.
- Uranium Stripping: The remaining organic phase is now primarily loaded with uranium. Contact this phase with a stripping solution such as 0.1 N sodium nitrate to recover the uranium into a final aqueous fraction.[9]
- Uranium Fraction: Separate and collect the aqueous phase containing the purified uranium.

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